

# using 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a pharmaceutical intermediate

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## Compound of Interest

**Compound Name:** 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

**Cat. No.:** B594505

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## Application Notes and Protocols for 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** as a versatile pharmaceutical intermediate. This key building block is instrumental in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors and antifungal agents. Its utility stems from the presence of two reactive sites: a bromine atom at the 8-position, suitable for cross-coupling reactions, and a carbaldehyde group at the 3-position, which readily participates in condensation and nucleophilic addition reactions.

## Therapeutic Applications and Biological Activities

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of **8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** have shown significant potential in several therapeutic areas.

## Anticancer Activity: Kinase Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[\[1\]](#) Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully designed as inhibitors of PI3K $\alpha$ , a key isoform in this pathway.[\[1\]](#)[\[2\]](#)

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### PI3K/Akt/mTOR Signaling Pathway Inhibition

DYRK1A and CLK1 Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are involved in neurodegenerative diseases and some cancers. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of these kinases.[\[3\]](#)

## Antifungal Activity

Derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde have been synthesized and evaluated for their antifungal properties. Specifically, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives,

prepared through a Claisen-Schmidt condensation, have shown activity against resistant strains of *Candida albicans*.<sup>[4]</sup>

## Quantitative Data

The following tables summarize the biological activity of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (PI3K $\alpha$  Inhibition)

Compound ID	Modification	PI3K $\alpha$ IC <sub>50</sub> (nM) <sup>[1]</sup>
35	2,6,8-substituted	150
PIK-75	Reference Inhibitor	-

Table 2: Antifungal Activity of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives

Compound ID	R' (on arylpropenone)	MIC ( $\mu$ mol/L) vs. <i>C. albicans</i> <sup>[4]</sup>
10a	4-F	< 300
10b	4-Cl	< 300
10c	4-Br	< 300
10i	4-N(CH <sub>3</sub> ) <sub>2</sub>	41.98

## Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules using **8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** or analogous intermediates.

## General Workflow for Synthesis and Evaluation

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#### General Experimental Workflow

## Protocol 1: Synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives (Antifungal Agents)

This protocol is adapted from the Claisen-Schmidt condensation used for the synthesis of antifungal chalcone-like compounds.[\[4\]](#)

#### Reaction:

- To a solution of **8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** (1.0 eq) in ethanol, add the appropriate substituted acetophenone (1.0 eq).
- Add a catalytic amount of a suitable base (e.g., aqueous NaOH or KOH).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
- The resulting precipitate is collected by filtration, washed with cold water, and dried.

#### Purification:

- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization:

- The structure of the final product is confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Protocol 2: Synthesis of PI3K $\alpha$ Inhibitors (Anticancer Agents)

This protocol outlines a general strategy for the synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3K $\alpha$  inhibitors, adapted from published methodologies.<sup>[1]</sup> **8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** can be utilized as a key intermediate for further elaboration.

### Step 1: Modification of the Aldehyde (Example: Reductive Amination)

- Dissolve **8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
- Add the desired primary or secondary amine (1.1 eq).
- Add a reducing agent, such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), portion-wise.
- Stir the reaction at room temperature until completion as monitored by TLC.
- Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

### Step 2: Suzuki Cross-Coupling at the 8-position

- To a reaction vessel, add the 8-bromo-imidazo[1,2-a]pyridine derivative from the previous step (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).

- Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
- Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final compound by column chromatography.

## Safety and Handling

**8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

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## References

- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K $\alpha$  inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]

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